4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one
CAS No.: 57122-06-2
Cat. No.: VC6052236
Molecular Formula: C12H14O3
Molecular Weight: 206.241
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57122-06-2 |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.241 |
IUPAC Name | 4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 |
Standard InChI Key | OZVIHVKYWYOEOV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=C1OC)CCC2=O)OC |
Introduction
Chemical Identity and Structural Characteristics
4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one belongs to the indanone class of organic compounds, which feature a fused bicyclic framework of benzene and cyclopentanone. Its molecular structure is defined by methoxy groups at the 4- and 6-positions, a methyl group at the 5-position, and a ketone functional group at the 1-position of the indane system. The compound’s IUPAC name, 4,6-dimethoxy-5-methyl-2,3-dihydro-1h-inden-1-one, reflects this substitution pattern.
Table 1: Key Chemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
CAS Registry Number | 57122-06-2 |
IUPAC Name | 4,6-dimethoxy-5-methyl-2,3-dihydro-1h-inden-1-one |
SMILES Notation | COC1=CC2=C(CCC2=O)C(OC)=C1C |
Purity | 97% |
The compound’s SMILES string (COC1=CC2=C(CCC2=O)C(OC)=C1C) encodes its stereoelectronic features, including the ketone group (C=O), methoxy substituents (OCH₃), and methyl group (CH₃). Its molecular weight of 206.24 g/mol places it within the range of small-molecule drug candidates, suggesting potential bioavailability .
Synthesis and Characterization
Analytical Characterization
Modern techniques for validating the structure and purity of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for confirming proton environments and carbon骨架 connectivity.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns.
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X-ray Crystallography: Resolving crystal packing and intermolecular interactions, though no published crystal structures exist for this specific compound.
Pharmacological Significance
Structural Activity Relationships (SAR)
The indanone core is a privileged structure in drug discovery, with derivatives exhibiting diverse bioactivities. Key SAR considerations for 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one include:
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Methoxy Groups: Electron-donating methoxy substituents may enhance metabolic stability and influence binding to aromatic protein pockets.
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Methyl Group: The 5-methyl moiety could sterically modulate interactions with enzymatic active sites.
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Ketone Functionality: The α,β-unsaturated ketone may participate in covalent bonding with nucleophilic residues in target proteins.
Hypothesized Bioactivities
While direct studies on this compound are lacking, structurally related indanones demonstrate:
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Cholinesterase Inhibition: Analogous to donepezil, a drug used in Alzheimer’s disease therapy.
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Antioxidant Properties: Scavenging of reactive oxygen species (ROS) via resonance-stabilized radical intermediates.
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Antimicrobial Effects: Disruption of microbial cell membranes or enzyme systems.
Research Gaps and Future Directions
Despite its intriguing structure, significant knowledge gaps persist:
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Synthetic Optimization: No published protocols detail efficient large-scale production.
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Biological Screening: Absence of in vitro or in vivo activity data against validated targets.
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Toxicological Profile: Safety and pharmacokinetic properties remain uncharacterized.
Priority research areas should include:
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Comprehensive SAR Studies: Systematic variation of substituents to optimize potency and selectivity.
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Computational Modeling: Molecular docking studies to predict target engagement.
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ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity.
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